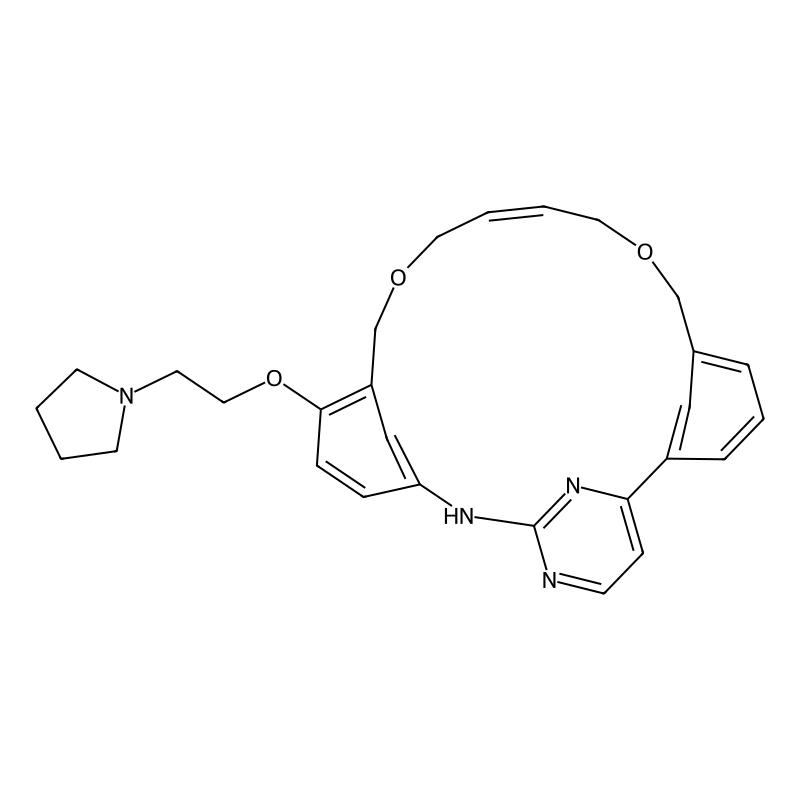

Pacritinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pacritinib pharmacokinetics absorption distribution metabolism excretion

ADME Properties and Pharmacokinetic Parameters of Pacritinib

The table below summarizes the quantitative ADME data for this compound from preclinical and human studies.

| Parameter | Preclinical Species | Human (Recommended Dose: 200 mg twice daily) |

|---|---|---|

| Absorption | ||

| • Tmax (h) | Information not available in search results | 4 - 5 [1] |

| • Oral Bioavailability (%) | Mouse: 39%; Rat: 10%; Dog: 24% [2] | Not fully quantified (systemic exposure considered relatively high) [2] |

| Distribution | ||

| • Apparent Volume of Distribution (Vd/F) | Mouse: 14.2 L/kg; Rat: Information not available; Dog: 8.5 L/kg [2] | ~229 L (steady-state) [1] |

| • Plasma Protein Binding (%) | Lower than in humans (approx. 5-fold difference) [2] | 98.8% [1] |

| Metabolism | ||

| • Primary Enzyme | CYP3A4 (in vitro) [2] | CYP3A4 (primary) [1] |

| • Major Metabolites | M1 (oxidation), M2 (dealkylation), M3 (oxidation), M4 (reduction) [2] | M1 and M2 (major circulating, ~10% of parent exposure); others: M3, M4 [2] [1] |

| Excretion | ||

| • Feces (% of dose) | ~91% (mouse, radiolabeled study) [2] | ~87% (primarily as metabolites) [1] |

| • Urine (% of dose) | Information not available in search results | ~6% (primarily as metabolites) [1] |

| • Half-life (t1/2) | Mouse: 5.6 h; Rat: Information not available; Dog: 4.6 h [2] | 27.7 h (effective half-life) [1] |

| • Clearance (CL) | Mouse: 8.0 L/h/kg; Rat: 1.6 L/h/kg; Dog: 1.6 L/h/kg [2] | 2.09 L/h (apparent clearance) [1] |

Experimental Protocols and Methodologies

The data in the previous section were derived from standardized and validated experimental protocols.

In Vitro Metabolism and Plasma Protein Binding

- Objective: To identify primary metabolic enzymes and metabolites, and to determine plasma protein binding affinity across species [2].

- Methodology:

- Microsomal Incubations: this compound was incubated with human, mouse, and dog liver microsomes. Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS) [2].

- CYP Reaction Phenotyping: this compound was incubated with a panel of recombinant human cytochrome P450 (CYP) enzymes to identify the primary metabolizing enzyme [2].

- Plasma Protein Binding: The binding affinity was measured in vitro using methods like equilibrium dialysis or ultrafiltration across mouse, dog, and human plasma [2].

Quantitative Bioanalysis using LC-MS/MS

- Objective: To develop a rapid, sensitive, and validated method for quantifying this compound concentrations in biological matrices (e.g., rat plasma) for PK and drug-drug interaction (DDI) studies [3].

- Methodology [3]:

- Equipment: Shimadzu LC-20AT ultraperformance liquid chromatography system coupled with a Shimadzu 8040 triple quadrupole mass spectrometer.

- Chromatography:

- Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm).

- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

- Flow Rate: 0.3 mL/min with a total run time of 3.0 min.

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Transitions: m/z 473.25 → 97.15 for this compound; m/z 441.20 → 138.20 for the internal standard (Ibrutinib).

- Validation: The method was validated per FDA guidelines, demonstrating linearity (1–1500 ng/mL), precision (RSD% <14.52), and acceptable recovery and stability.

In Vivo Pharmacokinetic and Mass Balance Studies

- Objective: To determine the fundamental PK parameters, absolute oral bioavailability, and routes of elimination in preclinical models and humans [2].

- Methodology:

- Study Design: Single or multiple-dose studies were conducted in mice, rats, dogs, and humans. Plasma samples were collected over time and analyzed to determine concentration-time profiles [2].

- Mass Balance: A single oral dose of radiolabeled ([14C]) this compound was administered to mice. Excreta (feces and urine) were collected and analyzed for total radioactivity to determine the mass balance [2].

- Tissue Distribution: Utilizing Quantitative Whole-Body Autoradiography (QWBA) in mice to visualize the distribution of radioactivity to various tissues and organs after a single dose [2].

This compound Metabolism and Key Interactions

The following diagram, generated using Graphviz, illustrates the primary metabolic pathway of this compound and its major drug-drug interactions.

This compound metabolism and key interactions: metabolized primarily by CYP3A4 into four major metabolites, with exposure increased by inhibitors and decreased by inducers.

- Metabolic Pathway: this compound is primarily metabolized by CYP3A4 into four major metabolites (M1-M4) [2] [1]. The parent drug is the major circulating component in plasma and is responsible for the primary pharmacologic activity [1].

- Clinical DDI Evidence: A study in rats showed that co-administration with the strong CYP3A4 inhibitor isavuconazole resulted in a 2.5 to 3.0-fold increase in this compound exposure (AUC and Cmax), while the inducer rifampicin decreased its AUC by 90% [3] [1]. This necessitates caution and potential dose adjustments in clinical practice.

References

Pacritinib JAK STAT signaling pathway myelofibrosis

Molecular Mechanism of Action and Kinase Profile

Pacritinib is a novel inhibitor that selectively targets specific kinases within the JAK/STAT pathway and beyond. The table below summarizes its key inhibitory activity against relevant kinases [1].

| Kinase Target | IC₅₀ (nM) | Biological Role and Significance |

|---|---|---|

| JAK2 | 6.0 | Crucial for signaling of erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) [1]. |

| JAK2 (V617F) | 9.4 | The most common oncogenic mutant driver in myeloproliferative neoplasms like myelofibrosis [1]. |

| FLT3 | 14.8 | Important in hematopoiesis; mutations are common in acute myeloid leukemia (AML) [1]. |

| IRAK1 | 39.0 | Key kinase in the innate immune system (TLR signaling); its inhibition may reduce pro-inflammatory cytokine production [2] [1]. |

| CSF1R | 37.0 | Receptor for colony-stimulating factor 1; involved in survival and differentiation of monocytes/macrophages [1]. |

A critical feature of this compound is its lack of significant inhibition of JAK1 (82% control at 100 nM), which is involved in the signaling of many cytokines related to immune function. This JAK1-sparing property is thought to be the primary reason this compound does not cause the characteristic myelosuppression (anemia, thrombocytopenia) associated with other JAK inhibitors like ruxolitinib [1].

This compound's multi-kinase inhibition within and beyond the JAK/STAT pathway.

Therapeutic Rationale in Myelofibrosis

Myelofibrosis is a myeloproliferative neoplasm often driven by mutations in JAK2, CALR, or MPL, leading to constitutive activation of the JAK/STAT pathway. This results in a clinical triad of symptoms: splenomegaly, severe symptom burden, and cytopenias (low blood counts) [2] [3].

This compound addresses two major unmet needs in myelofibrosis treatment:

- Treatment of Cytopenic Patients: Many JAK inhibitors worsen cytopenias. This compound's JAK1-sparing profile makes it uniquely suited for patients with pre-existing severe thrombocytopenia (platelet counts <50 × 10⁹/L), a population with limited options and poor prognosis [2] [4].

- Targeting the Marrow Microenvironment: Beyond the malignant clone, inhibition of IRAK1 and ACVR1 may modulate the inflammatory bone marrow microenvironment, potentially reducing fibroblast recruitment and collagen deposition that leads to fibrosis [2].

Clinical Evidence and Efficacy Data

The efficacy of this compound was established in the Phase III PERSIST-1 and PERSIST-2 clinical trials, which uniquely enrolled patients with low platelet counts. A pooled retrospective analysis of 189 patients with severe thrombocytopenia (<50 × 10⁹/L) demonstrated the following results at week 24 [4]:

| Efficacy Endpoint | This compound | Best Available Therapy (BAT) | P-value |

|---|---|---|---|

| Spleen Volume Reduction ≥35% (SVR35) | 23.1% | 2.1% | P = 0.0007 |

| Total Symptom Score Reduction ≥50% (TSS50) | 25.0% | 8.1% | P = 0.0441 |

| Patient-Reported Symptom Improvement | 25.0% | 8.0% | P = 0.016 |

This data confirmed that this compound provides significant clinical benefits in a patient population that is particularly difficult to treat and often excluded from other clinical trials [4].

Flow of clinical evidence from PERSIST trials establishing this compound efficacy in thrombocytopenic MF.

Detailed Experimental Protocols

For researchers seeking to validate or explore this compound's mechanism, here are the key methodologies from the foundational kinome profiling study [1].

1. In Vitro Kinase Profiling Assay (HotSpot)

- Purpose: To comprehensively determine the spectrum of kinases inhibited by this compound and calculate IC₅₀ values.

- Methodology:

- Kinase Panel: 439 recombinant human kinases.

- Reaction Conditions: Kinase-substrate pairs are incubated in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

- ATP Concentration: A mixture of non-radiolabeled ATP and ³³P-labeled ATP is added to start the reaction. Reactions are carried out at 25°C for 120 minutes.

- Detection: Reactions are spotted onto P81 ion-exchange filter paper. Unbound phosphate is removed by washing with 0.75% phosphoric acid. Kinase activity is measured as the percent of remaining activity compared to a vehicle (DMSO) control.

- Screening Protocol:

- Primary Screen: this compound is tested at a single concentration of 100 nM.

- Dose-Response: For any kinase inhibited by >50% at 100 nM, a graduated dose titration from 1 nM to 100 nM is performed to determine the half-maximal inhibitory concentration (IC₅₀).

2. Data and Statistical Analysis

- IC₅₀ Calculation: IC₅₀ values and curve fits are generated using software like GraphPad Prism.

- Outlier Detection: Raw data (percentage of compound activity in duplicate) is analyzed. The coefficient of variation is calculated, and kernel density estimation is used to identify and exclude outliers from further analysis.

- Hierarchical Clustering: The kinome-wide activity data is processed using hierarchical clustering to visualize inhibition patterns across kinase families.

References

- 1. Comprehensive kinase profile of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 2. The Emergence of Non-JAK Inhibitor Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical potential of this compound in the treatment of myelofibrosis [pmc.ncbi.nlm.nih.gov]

- 4. Retrospective analysis of this compound in patients with ... [haematologica.org]

Pacritinib synthesis route synthetic chemistry macrocyclic compound

Comparison of Pacritinib Synthetic Routes

| Route Name / Source | Key Step(s) | Key Features / Improvements |

|---|

| Original Discovery Route [1] [2] | Macrocyclic Ring-Closing | First synthetic route; established the synthetic strategy [1]. | | Kinetically E-selective RCM [1] | Ring-Closing Metathesis | Focused on achieving high E-selectivity during the macrocycle formation [1]. | | Shandong University (CN114409674) [1] [3] | Nucleophilic Substitution & Etherification | Uses (E)-1,4-dibromobut-2-ene; highlights short route, high yield, and cost-effectiveness [3]. | | Weifang Medical University (CN117447407) [1] | Cyclization and Etherification | A newer method focusing on simplified preparation [1]. | | Suzhou Lixin Pharmaceutical [1] [4] | Cyclization and Etherification | Another simplified industrial preparation method [1] [4]. |

Detailed Synthetic Methodologies

Here is a detailed, step-by-step breakdown of two representative synthetic pathways.

Synthesis via Ring-Closing Metathesis (RCM)

This route, detailed in the original discovery and subsequent work, is a cornerstone of this compound synthesis [1] [2] [5].

- Condensation: The hydroxyl group of aldehyde PACR-001 reacts with PACR-002 under alkaline conditions to form the intermediate PACR-003 [5].

- Reduction: The aldehyde group in PACR-003 is reduced using sodium borohydride (NaBH₄) to yield the alcohol PACR-004 [5].

- Alkylation (Introduction of Alkene): The alcohol PACR-004 undergoes bromination with allyl bromide (PACR-005) under alkaline conditions to install an allyl ether, yielding PACR-006. This step introduces one of the alkenes necessary for the subsequent metathesis reaction [5].

- Nitro Reduction: The nitro group in PACR-006 is reduced to an amino group, typically using iron powder, to form PACR-007 [5].

- Macrocycle Formation via RCM: This is the key strategic step. The diene system in PACR-007 undergoes a ring-closing metathesis (RCM) reaction, catalyzed by a ruthenium-based Grubbs catalyst, to form the macrocyclic structure PACR-009 [2] [5]. Research has been dedicated to achieving high kinetic E-selectivity in this step [1].

- Final Functionalization: A nucleophilic substitution reaction of PACR-009 with pyrrolidine introduces the final side chain, yielding this compound [5].

The following diagram visualizes the key bond-forming step in this route:

Alternative Synthesis via (E)-1,4-Dibromobut-2-ene

This method, described in the patent CN114409674B from Shandong University, offers a more direct and potentially cost-effective industrial route [3].

- Initial Coupling: Similar to the RCM route, it begins with the reaction of PACR-001 and PACR-002 to form PACR-003.

- Aldehyde Reduction: The aldehyde group of PACR-003 is reduced to an alcohol using sodium borohydride (NaBH₄) in a solvent mixture like dichloromethane/methanol.

- Etherification and Cyclization: This is the critical divergence. The alcohol intermediate is reacted with (E)-1,4-dibromobut-2-ene in the presence of a base (e.g., potassium carbonate, sodium hydride) and a polar organic solvent (e.g., N,N-Dimethylformamide, acetonitrile). This single step simultaneously forms the ether linkage and constructs the macrocyclic ring via a nucleophilic substitution, bypassing the need for a costly metathesis catalyst [3].

- Nitro Reduction & Final Step: The nitro group is reduced (e.g., with iron powder), and the resulting amine undergoes a final nucleophilic substitution with pyrrolidine to yield this compound [3].

Key Technical Considerations

When evaluating these synthetic routes, researchers should consider the following practical aspects, particularly highlighted in the patent literature [3]:

- Reaction Conditions: The alternative route using dibromobutene is noted to be simple, have a short reaction route, and be suitable for industrial production. Key reaction parameters include:

- Molar Ratios: The molar ratio of the key intermediate to (E)-1,4-dibromobut-2-ene is recommended to be between 1:1 and 1:1.5.

- Solvents: Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), toluene, or their mixtures.

- Bases & Catalysts: Common bases like potassium carbonate, sodium hydroxide, or sodium hydride are used. Catalysts like tetrabutylammonium bromide or 4-dimethylaminopyridine (DMAP) can be employed to facilitate the etherification reaction.

- Temperature & Time: Reaction temperatures can range from 20°C to the reflux temperature of the solvent, with reaction times typically between 5 and 10 hours.

References

- 1. This compound Synthetic Routes [medkoo.com]

- 2. First Approval of this compound as a Selective Janus Associated ... [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis method of JAK inhibitor this compound [patents.google.com]

- 4. CN105061467A - Method for preparing this compound [patents.google.com]

- 5. This compound - an overview [sciencedirect.com]

What is Pacritinib used for in clinical practice

Mechanism of Action and Pharmacodynamics

Pacritinib exerts its therapeutic effects through a distinct inhibitory profile. It is an inhibitor of wild-type Janus Associated Kinase 2 (JAK2) and its mutant form (JAK2V617F), as well as FMS-like tyrosine kinase 3 (FLT3) [1] [2]. Unlike some other JAK inhibitors, it does not inhibit JAK1 at clinically relevant concentrations, which may contribute to its differentiated safety profile, particularly regarding myelosuppression [2].

- Primary Targets: JAK2, JAK2V617F, FLT3 [1] [2].

- Additional Targets: It also exhibits inhibitory activity against Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Activin Receptor Type-1 (ACVR1) [3]. The clinical significance of inhibition of these additional targets is an area of ongoing research.

- Key Differentiator: Its selectivity allows for use in patients with significant cytopenias, as it does not typically cause worsening anemia or thrombocytopenia, a limitation of other JAK inhibitors [2].

The diagram below illustrates the primary signaling pathways targeted by this compound in myelofibrosis:

This compound inhibits JAK2 and FLT3 signaling pathways, reducing proliferation and survival of myeloid cells.

Efficacy Data from Clinical Trials

The accelerated approval of this compound was primarily based on the phase 3 PERSIST-2 trial [4] [5] [6]. This study enrolled patients with intermediate or high-risk MF and a platelet count of (≤100 \times 10^9/L), including a cohort with counts below (50 \times 10^9/L). Patients were randomized to receive this compound (200 mg twice daily) or Best Available Therapy (BAT), which included ruxolitinib in nearly half of the patients [4] [6].

Table 1: Key Efficacy Outcomes from the PERSIST-2 Trial (Week 24) [4] [5]

| Efficacy Parameter | This compound Arm (200 mg BID) | Best Available Therapy (BAT) Arm |

|---|---|---|

| Spleen Volume Reduction (SVR) | ||

| ≥35% SVR in patients with platelets <50 x 10⁹/L | 29% of patients | 3% of patients |

| Total Symptom Score (TSS) | ||

| ≥50% reduction in TSS (across all patients) | Not Specified in Results | Not Specified in Results |

| Trial Design Notes | Patients with platelet counts ≤100 x 10⁹/L; co-primary endpoints were SVR and TSS reduction. | BAT included ruxolitinib, hydroxycarbamide, watch-and-wait, etc. |

Long-term data from a compassionate use program further supports its utility. Patients who benefited from this compound in clinical trials were able to continue treatment, achieving a median total treatment duration of 21.1 months, including in those with baseline thrombocytopenia or anemia [3].

Dosing, Pharmacokinetics, and Safety

Dosing and Administration The recommended dosage is 200 mg taken orally twice daily, with or without food [4] [1]. Dose modifications may be required for adverse reactions like significant diarrhea or prolonged thrombocytopenia [4].

Table 2: Key Pharmacokinetic Parameters and Dosing Considerations [1]

| Parameter | Value / Description |

|---|---|

| Bioavailability | Tmax is approximately 4-5 hours post-dose. |

| Food Effect | No significant impact on absorption. |

| Protein Binding | High (98.8% bound in plasma). |

| Metabolism | Primarily mediated by the CYP3A4 enzyme. |

| Elimination Half-life | Mean effective half-life is 27.7 hours. |

| Route of Elimination | Mostly metabolized; recovered in feces (87%) and urine (6%) as metabolites. |

| Contraindications | Concomitant use with strong CYP3A4 inhibitors or inducers [4]. |

| Hepatic/Renal Impairment | Not recommended in moderate/severe hepatic impairment or significant renal impairment (eGFR <30 mL/min) [1]. |

Important Safety Information

- Hemorrhage: Serious and fatal hemorrhages have occurred. The risk is higher in patients with platelet counts <50 x 10⁹/L. Monitor patients closely and manage bleeding with dose interruptions [4].

- Diarrhea: A very common adverse reaction. Pre-existing diarrhea should be controlled before initiation. Manage new-onset diarrhea promptly with antidiarrheal medications and dose modification if severe [4].

- QTc Prolongation: Can cause QTc interval prolongation. Avoid use in patients with a baseline QTc >480 msec and correct hypokalemia prior to and during treatment [4].

- Other Warnings: Includes risk of Major Adverse Cardiac Events (MACE), thrombosis, and secondary malignancies, based on findings from other JAK inhibitors used in rheumatoid arthritis [4].

Common Adverse Reactions The most frequent adverse reactions (≥20%) are diarrhea, thrombocytopenia, nausea, anemia, and peripheral edema [4] [5].

Experimental Protocols and Research Applications

The clinical development of this compound followed standardized trial designs. Furthermore, its unique kinase inhibition profile has sparked research into its potential applications beyond MF.

Clinical Trial Protocol Summary (PERSIST-2)

- Objective: Evaluate the efficacy and safety of this compound versus Best Available Therapy (BAT) in myelofibrosis patients with thrombocytopenia [4].

- Population: 311 patients with intermediate/high-risk primary or secondary MF and platelet counts ≤100 x 10⁹/L [4].

- Design: Phase 3, randomized, international, multicenter study. Patients were randomized 1:1:1 to this compound 400 mg QD, this compound 200 mg BID, or BAT. The 400 mg QD arm was subsequently found to be non-viable [4].

- Primary Endpoints: Proportion of patients achieving ≥35% Spleen Volume Reduction (SVR) and ≥50% reduction in Total Symptom Score (TSS) at Week 24 [4].

- Key Methodological Note: Spleen volume was assessed by MRI or CT scan, and symptoms were tracked using a validated patient diary [4].

In Vitro Research Applications Emerging preclinical evidence suggests potential for this compound in treating virus-associated lymphomas. A 2024 study investigated its effects on Primary Effusion Lymphoma (PEL) cells, which are caused by Kaposi sarcoma herpesvirus (KSHV) [7].

Table 3: Summary of Key In Vitro Experiments on PEL Cells [7]

| Experiment Objective | Methodology Summary | Key Findings |

|---|---|---|

| Cell Growth Inhibition | PEL cell lines (JSC-1, BCBL-1, BC-3) treated with serial dilutions of JAK inhibitors for up to 48h. Cell viability assessed. | This compound showed superior cytotoxicity compared to other JAK inhibitors (ruxolitinib, baricitinib). |

| Apoptosis Assay | PEL cells treated with this compound for 24h. Apoptosis and cell death evaluated via flow cytometry (Annexin V/PI staining). | This compound induced dose-dependent apoptosis and cell death. |

| Signaling Pathway Analysis | PEL cells exposed to this compound. Protein lysates analyzed by Western Blotting for phosphorylated proteins. | Reduced levels of phosphorylated JAK2, STAT3, and NF-κB (pp65). |

| Target Validation (FLT3) | Cytotoxicity of this compound compared to specific FLT3, IRAK1/4, and ROS1 inhibitors. siRNA knockdown of FLT3. | FLT3 inhibitors mimicked this compound's effects. FLT3 knockdown inhibited PEL cell growth, confirming FLT3 as a relevant target. |

Conclusion and Future Directions

This compound represents a significant advancement for a specific and high-risk subpopulation of MF patients. Its approval is based on accelerated approval, and continued verification of clinical benefit is expected from the ongoing phase 3 PACIFICA trial, with results anticipated around mid-2025 [5] [6].

For researchers, its distinct multi-kinase inhibition profile—targeting JAK2, FLT3, and IRAK1—not only provides a therapeutic option for cytopenic MF but also opens promising avenues for preclinical and clinical investigation in other malignancies, particularly those driven by JAK/STAT or FLT3 signaling, such as KSHV-associated lymphomas [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term treatment with this compound on a compassionate ... [haematologica.org]

- 4. VONJO® (this compound) HCP: VONJO® for Myelofibrosis Treatment [vonjohcp.com]

- 5. FDA Approves Vonjo for Treatment of Patients with ... [valuebasedcancer.com]

- 6. FDA Approves this compound for Intermediate- or High-Risk ... [onclive.com]

- 7. This compound inhibits proliferation of primary effusion ... [nature.com]

Pacritinib clinical trials phase 1 2 3 results

Drug Profile and Mechanism of Action

Pacritinib is an oral kinase inhibitor with a unique target profile. Unlike other JAK inhibitors, it does not substantially inhibit JAK1 at pharmacologically relevant levels, which is thought to contribute to its distinct safety profile, particularly a lower incidence of myelosuppression [1] [2].

The table below summarizes its primary molecular targets and their therapeutic implications:

| Target Kinase | IC50 / Potency | Therapeutic Implication in Myelofibrosis & Other Malignancies |

|---|---|---|

| JAK2 | IC50 of 23 nM [3] | Primary target for MF; reduces splenomegaly and systemic symptoms [1] [2]. |

| FLT3 | IC50 of 22 nM [3] | Potential application in Acute Myeloid Leukemia (AML); overcomes resistance to selective FLT3 inhibition [3]. |

| IRAK1 | Potent inhibitor [4] | Modulates inflammatory pathways; potential role in autoimmune disease and lymphoma [4]. |

| CSF1R | Inhibitor [1] | Role in lymphoma and inflammatory diseases requires further investigation. |

This multi-kinase inhibition profile underpins the drug's efficacy and its exploration in conditions beyond MF, such as AML and primary effusion lymphoma [4] [3].

Phase 1 & 2 Clinical Trial Results

Early-phase trials established the safety, tolerability, and initial efficacy of this compound, leading to a recommended Phase 2 dose.

- Phase 1 Study Design & Key Findings: A Phase 1 dose-escalation study involved 43 adults with advanced myeloid malignancies, including MF, AML, and CML. This compound was administered orally at doses ranging from 100 mg to 600 mg once daily. The study established the Maximum Tolerated Dose (MTD) at 500 mg QD and the Recommended Phase 2 dose at 400 mg QD. The most common adverse events (AEs) were gastrointestinal (diarrhea, nausea, vomiting), which were predominantly Grade 1/2 in severity. Notably, no substantial myelosuppression was observed, with no reported leukopenia, neutropenia, or lymphopenia [1].

- Phase 2 Efficacy Outcomes: In the Phase 2 component, 31 patients with MF received this compound 400 mg QD. The primary endpoint was a ≥35% reduction in spleen volume at week 24, achieved by 23.5% (4/17) of evaluable patients. A key secondary endpoint, a ≥50% reduction in spleen length by physical exam, was achieved by 47.4% (9/19) of patients. Patient-reported symptoms also improved, with 38.9% (7/18) of evaluable patients achieving a ≥50% decrease in the Total Symptom Score [1].

Phase 3 PERSIST-2 Trial: Efficacy in Thrombocytopenic Patients

The PERSIST-2 trial was a pivotal, randomized Phase 3 study that led to this compound's accelerated approval for MF patients with severe thrombocytopenia.

- Trial Design: This study enrolled patients with intermediate or high-risk primary or secondary MF, splenomegaly, and a platelet count ≤100 x 10⁹/L. Patients were randomized to receive this compound (either 400 mg QD or 200 mg BID) or Best Available Therapy (BAT), which included other JAK2 inhibitors like ruxolitinib (45% of the this compound arm and 51% of the BAT arm had prior ruxolitinib therapy). The 400 mg QD arm was discontinued as it could not be established as safe. The efficacy population focused on patients with a baseline platelet count <50 x 10⁹/L who received this compound 200 mg BID (n=31) or BAT (n=32) [5].

- Efficacy Results: The table below summarizes the key efficacy outcomes from the PERSIST-2 trial for the 200 mg BID dose versus BAT.

| Efficacy Endpoint | This compound 200 mg BID | Best Available Therapy (BAT) |

|---|---|---|

| Spleen Volume Reduction (SVR) ≥35% at Week 24 | 9/31 (29%) [5] | 0/32 (0%) [5] |

| Symptom Score Reduction (TSS) ≥50% at Week 24 | 22% [5] | 3% [5] |

| Median Baseline Platelet Count | 55 x 10⁹/L [5] | 55 x 10⁹/L [5] |

| Patients with Platelets <50 x 10⁹/L | 45% [5] | 45% [5] |

| Median Baseline Hemoglobin | 9.5 g/dL [5] | 9.5 g/dL [5] |

Safety and Tolerability Profile

The safety profile of this compound is characterized by manageable non-hematological toxicities, with a key advantage of minimal myelosuppression.

- Common Adverse Events: The most frequent AEs are gastrointestinal. In PERSIST-2, diarrhea occurred in 48% of this compound-treated patients (vs. 15% in BAT), nausea in 28%, and vomiting in 18%. These events were primarily low-grade, with a median time to resolution of 2 weeks, and could be managed with antidiarrheal medications and dose modifications [5].

- Serious and Notable Risks:

- Hemorrhage: Serious and fatal hemorrhages have occurred. In patients with platelet counts <50 x 10⁹/L, serious hemorrhage was reported in 13% and fatal hemorrhage in 2% of this compound-treated patients. Grade ≥3 bleeding events occurred in 15% of this compound patients vs. 7% in the control arm [5].

- Thrombocytopenia: this compound can cause worsening thrombocytopenia, requiring periodic monitoring [5].

- QTc Prolongation: this compound can cause QTc interval prolongation. Avoid use in patients with a baseline QTc >480 msec and correct hypokalemia before and during treatment [5].

- Cardiovascular and Malignancy Risks: As with other JAK inhibitors used in rheumatoid arthritis, there are class warnings for increased risks of major adverse cardiac events (MACE), thrombosis, and secondary malignancies. The benefits and risks must be considered for individual patients, especially current or past smokers [5].

Experimental Protocols and Methodology

For researchers, key methodological details from critical studies are outlined below.

In Vitro Cell Proliferation & Signaling Assays:

- Cell Lines: Studies utilized human AML cell lines (e.g., MV4-11, MOLM-13) and Primary Effusion Lymphoma (PEL) cell lines (e.g., BCBL-1, JSC-1) [4] [3].

- Proliferation Assay: Cells were seeded in 96-well plates and treated with compounds in serial dilutions for 48-72 hours. Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) [3].

- Apoptosis/Caspase Assay: Cells were treated with this compound for 16-24 hours. Caspase-3/7 activity was measured using the Caspase-Glo 3/7 Assay (Promega). Apoptosis was also assessed by flow cytometry using an Annexin V-FITC detection kit [3].

- Western Blot Analysis: Treated cells were lysed, and proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with antibodies against phosphorylated and total proteins (e.g., pFLT3, pSTAT3, pSTAT5, pAkt, pp44/42 MAPK, β-actin) to assess pathway inhibition [4] [3].

In Vivo Xenograft Models:

- Model Establishment: Female athymic BALB/c nude mice were implanted subcutaneously with 1x10⁷ MV4-11 human AML cells resuspended in a 1:1 mixture of serum-free medium and Matrigel [3].

- Dosing Protocol: Once tumors were established, mice were randomized into treatment groups. This compound was administered orally via gavage, with dosing solutions prepared in 0.5% methylcellulose (w/v) and 0.1% Tween-80 in H₂O [3].

- Endpoint Analysis: Primary endpoints included tumor volume measurement and inhibition of phosphorylation of FLT3 and STAT5 in harvested tumor tissues [3].

This compound's Signaling Pathway and Experimental Workflow

To visualize the drug's mechanism and its investigation in research, the following diagrams map the signaling pathways and experimental workflows.

Diagram 1: this compound's multikinase inhibition profile and its disruption of key oncogenic signaling pathways (JAK/STAT, MAPK/PI3K, NF-κB) that drive cell proliferation and survival in malignancies. The experimental workflow for validating efficacy spans from in vitro models to in vivo xenograft studies.

Diagram 2: Design and key outcomes of the PERSIST-2 Phase 3 trial, which established the efficacy and safety of this compound 200 mg BID in myelofibrosis patients with severe thrombocytopenia.

Future Research Directions and Conclusions

This compound's unique kinase profile continues to be explored in various clinical contexts. Beyond its approved indication in MF, ongoing research is investigating its potential in:

- Graft-versus-Host Disease (GVHD) Prevention: A Phase 1 trial (NCT02891603) has shown that this compound combined with sirolimus and low-dose tacrolimus is a safe and promising regimen for preventing acute GVHD after allogeneic hematopoietic cell transplantation, with an ongoing Phase 2 trial [6].

- Viral-Associated Lymphomas: Preclinical studies demonstrate that this compound inhibits proliferation and induces apoptosis in Primary Effusion Lymphoma (PEL) cells by targeting JAK2, STAT3, and NF-κB pathways, suggesting a potential therapeutic role for KSHV-associated malignancies [4].

- Acute Myeloid Leukemia (AML): Preclinical data supports the efficacy of this compound in FLT3-mutated AML models, including cases resistant to selective FLT3 inhibitors, due to its dual inhibition of FLT3 and JAK2 [3].

References

- 1. / Phase study of 1 , a next generation JAK2/FLT 2 inhibitor... This compound 3 [jhoonline.biomedcentral.com]

- 2. Clinical potential of this compound in the treatment of myelofibrosis [pmc.ncbi.nlm.nih.gov]

- 3. (SB1518), a JAK this compound /FLT 2 inhibitor for the treatment of acute... 3 [nature.com]

- 4. This compound inhibits proliferation of primary effusion ... [nature.com]

- 5. VONJO® PERSIST-2 Trial Design [vonjohcp.com]

- 6. Combined with Sirolimus and Low-Dose Tacrolimus for... This compound [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for LC-MS/MS Quantification of Pacritinib in Rat Plasma

Introduction and Background

Pacritinib is an oral Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for treating myelofibrosis, particularly in patients with thrombocytopenia. As a novel targeted therapy, it requires precise therapeutic drug monitoring due to its narrow therapeutic window and potential for drug-drug interactions. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, making it susceptible to interactions with CYP3A4 inhibitors and inducers, which can significantly alter its pharmacokinetic profile and safety [1].

The development of robust bioanalytical methods is essential for accurate quantification of this compound in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique due to its superior sensitivity, selectivity, and throughput capabilities compared to conventional HPLC methods. This document provides detailed application notes and protocols for the reliable quantification of this compound in rat plasma using LC-MS/MS, validated according to FDA guidelines for bioanalytical method validation [1] [2].

Principle of the Analytical Method

The quantification of this compound in rat plasma utilizes reverse-phase liquid chromatography separation coupled with triple quadrupole mass spectrometric detection operating in Multiple Reaction Monitoring (MRM) mode. The method employs protein precipitation as a sample clean-up technique and uses ibrutinib as a stable isotope-labeled or structural analog internal standard to correct for variations in sample preparation and ionization efficiency [1].

The fundamental principle involves the chromatographic separation of this compound from potential matrix interferents followed by electrospray ionization and selective detection of characteristic precursor-to-product ion transitions. The mass spectrometer is configured to monitor specific ion transitions for this compound (m/z 473.25 → 97.15) and the internal standard (m/z 441.20 → 138.20), ensuring high specificity and sensitivity for quantitative analysis [1].

Detailed Experimental Protocols

Reagents and Materials

- This compound reference standard (>98% purity) [1]

- Ibrutinib internal standard (IS) [1]

- HPLC-grade methanol, acetonitrile, and water [1]

- Formic acid (ACS grade, ≥95%) [1]

- Blank rat plasma (K₂EDTA as anticoagulant) [1]

Instrumentation and Equipment

- LC System: Shimadzu LC-20AT ultraperformance liquid chromatography system comprising vacuum degassing unit, infusion pump, autosampler, and column oven [1]

- Mass Spectrometer: Shimadzu 8040 Triple quadrupole mass spectrometer with electrospray ionization (ESI) source [1]

- Analytical Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) maintained at 40°C [1]

- Data Acquisition: Dedicated workstations with appropriate LC-MS/MS control and processing software [1]

Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions for the separation of this compound:

Table 1: Chromatographic Conditions for this compound Separation

| Parameter | Specification | |--------------|-------------------| | Column | Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) | | Column Temperature | 40°C | | Mobile Phase A | 0.1% formic acid in water | | Mobile Phase B | 0.1% formic acid in methanol | | Flow Rate | 0.3 mL/min | | Injection Volume | 5-10 μL | | Gradient Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | | 0.0-0.5 | 90 | 10 | | | 0.5-1.5 | 90→30 | 10→70 | | | 1.5-2.0 | 30 | 70 | | | 2.0-2.1 | 30→10 | 70→90 | | | 2.1-3.0 | 10 | 90 |

Mass Spectrometric Conditions

Table 2: Mass Spectrometric Parameters for this compound Detection

| Parameter | Setting | |--------------|-------------| | Ionization Mode | Positive electrospray ionization (ESI+) | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Ion Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | this compound | 473.25 | 97.15 | | | Ibrutinib (IS) | 441.20 | 138.20 | | Detector Voltage | 4.5 kV | | Heating Block Temperature | 400°C | | Nebulizing Gas Flow | 3 L/min | | Drying Gas Flow | 5 L/min |

Standard and Quality Control Preparation

- Stock Solution Preparation: Prepare separate stock solutions of this compound and ibrutinib (IS) at 1 mg/mL in methanol [1].

- Working Solution Preparation: Dilute stock solutions with methanol to obtain working solutions of appropriate concentrations [1].

- Calibration Standards: Prepare calibration standards in blank rat plasma at concentrations of 1.0, 5.0, 10.0, 25, 50, 100, 250, 500, and 1500 ng/mL by adding 10 μL of working solution to 90 μL of blank plasma [1].

- Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), LQC (2 ng/mL), MQC (600 ng/mL), and HQC (1200 ng/mL) [1].

Sample Preparation Protocol

- Transfer 100 μL of rat plasma (calibrators, QCs, or study samples) to a 1.5-mL polyethylene tube [1].

- Add 30 μL of IS working solution (100 ng/mL) [1].

- Add 400 μL of protein precipitation solvent (acetonitrile) [1].

- Vortex mix thoroughly for 1 minute [1].

- Centrifuge at 8000 rpm for 10 minutes [1].

- Transfer 100 μL of the clear supernatant to an autosampler vial for LC-MS/MS analysis [1].

Method Validation Summary

The developed LC-MS/MS method has been comprehensively validated according to FDA guidelines for bioanalytical method validation. The table below summarizes the key validation parameters:

Table 3: Method Validation Parameters for this compound Quantification

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear Range | 1-1500 ng/mL | - |

| LLOQ | 1 ng/mL | Signal-to-noise ratio ≥5 |

| Precision (RSD%) | Intraday: <14.52% | ≤15% |

| Interday: <14.52% | ≤15% | |

| Accuracy (%) | -2.31% to 2.08% | ±15% of nominal value |

| Recovery | Consistent and reproducible | - |

| Matrix Effect | CV%: 4.79-4.91% | ≤15% |

| Stability | Bench-top, freeze-thaw, and long-term | Within ±15% of nominal |

Pharmacokinetic Applications

Drug-Drug Interaction Studies

The validated method has been successfully applied to investigate the pharmacokinetic interactions between this compound and concomitant antifungal agents in rat models. The study demonstrated that isavuconazole, a strong CYP3A4 inhibitor, significantly increased this compound exposure compared to voriconazole [1] [2].

Table 4: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Control Group | Isavuconazole Group | Voriconazole Group | Change with Isavuconazole |

|---|---|---|---|---|

| AUC(0-t) | Baseline | 2.5-fold increase | Less pronounced | +250% |

| AUC(0-∞) | Baseline | 2.6-fold increase | Less pronounced | +260% |

| Cₘₐₓ | Baseline | 3.0-fold increase | Less pronounced | +300% |

| CLz/F | Baseline | 67% decrease | Less pronounced | -67% |

These findings highlight the clinically significant interaction between this compound and isavuconazole, suggesting that concomitant administration requires careful monitoring or dose adjustment to avoid potential adverse effects resulting from increased this compound exposure [1] [2].

Metabolic Pathway Considerations

The following diagram illustrates the key metabolic pathways and potential drug interactions of this compound:

Diagram 1: this compound Metabolism and Key Drug Interactions. This diagram illustrates how this compound is primarily metabolized by CYP3A4 and how strong inhibitors like isavuconazole can significantly impact its exposure by inhibiting this metabolic pathway.

Troubleshooting and Technical Notes

- Matrix Effect Mitigation: Use consistent plasma lots for standard and QC preparation. Employ stable isotope-labeled internal standards when available to compensate for ionization variations [1].

- Carryover Prevention: Include methanol or methanol-water washes in the autosampler needle wash program. Inject blank samples after high-concentration calibrators or QCs [1].

- Column Performance Maintenance: Use a guard column or pre-column filter to extend analytical column life. Flush the column with strong solvent at the end of each sequence [1].

- Signal Stability: Maintain consistent desolvation temperature and nebulizer gas flow rates. Regularly calibrate the mass spectrometer for optimal performance [1].

Conclusion

The developed LC-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound in rat plasma over the concentration range of 1-1500 ng/mL. The method demonstrates excellent precision, accuracy, and reproducibility while offering a rapid analysis time of 3.0 minutes per sample, making it suitable for high-throughput pharmacokinetic studies [1].

The application of this method to drug-drug interaction studies has revealed clinically significant interactions between this compound and CYP3A4 inhibitors, particularly isavuconazole, which markedly increases this compound exposure. These findings underscore the importance of therapeutic drug monitoring and potential dose adjustments when this compound is coadministered with strong CYP3A4 inhibitors in clinical practice [1] [2].

References

Comprehensive Analysis of Pacritinib Protein Binding and Experimental Protocols for Drug Development

Introduction and Drug Overview

Pacritinib is an orally bioavailable kinase inhibitor with a unique target profile that distinguishes it from other agents in its class. This small molecule drug (C₂₈H₃₂N₄O₃) has received FDA approval for the treatment of adults with intermediate or high-risk primary or secondary myelofibrosis with significantly reduced platelet counts (<50 × 10⁹/L). [1] [2] this compound's mechanism of action involves dual inhibition of JAK2 and FLT3 kinases, with particular potency against both wild-type and mutant forms (JAK2V617F and FLT3-ITD), while demonstrating minimal activity against JAK1 at clinically relevant concentrations. [1] [3] This selective inhibition profile potentially translates into a differentiated safety and efficacy spectrum compared to broader JAK inhibitors.

The molecular weight of this compound is 472.589 g/mol, and it exhibits a mean apparent volume of distribution of 229 L at steady-state, indicating extensive tissue distribution. [1] this compound is administered orally at a recommended dosage of 200 mg twice daily, with or without food, and achieves mean steady-state maximum concentration (Cmax) of 8.4 mg/L and AUC₀₋₁₂ of 95.6 mg×h/L. [1] The drug's mean apparent clearance is 2.09 L/h, and it has an effective half-life of approximately 27.7 hours, supporting twice-daily dosing regimen. [1] Understanding this compound's plasma protein binding characteristics is essential for predicting its pharmacokinetic behavior, drug-drug interactions, and pharmacological activity in various patient populations.

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₃₂N₄O₃ | [1] |

| Molecular Weight | 472.589 g/mol | [1] |

| Protein Binding | 98.8% | [1] |

| Apparent Volume of Distribution | 229 L | [1] |

| Oral Bioavailability | Not fully quantified | [3] |

| Half-Life | 27.7 hours | [1] |

| Metabolism | Primarily CYP3A4 | [1] |

Plasma Protein Binding Characteristics

Quantitative Protein Binding Data

This compound demonstrates high plasma protein binding of 98.8%, as characterized in pharmacokinetic studies. [1] This extensive binding to plasma proteins significantly influences the drug's distribution characteristics and pharmacological activity, as only the unbound (free) fraction is available for therapeutic activity, target engagement, and metabolic clearance. The high protein binding percentage contributes to this compound's large volume of distribution (229 L), indicating extensive tissue penetration beyond the plasma compartment. [1] This distribution profile is clinically relevant as it affects the relationship between administered dose and target site concentrations.

The protein binding characteristics of this compound have important implications for its drug interaction potential. As a highly protein-bound drug, this compound has the theoretical potential to displace other highly protein-bound drugs or be displaced by them, potentially altering free concentrations of either agent. However, the clinical significance of protein binding-mediated interactions is typically less important than interactions mediated by metabolic enzymes or transport proteins. Additionally, the high protein binding contributes to this compound's relatively long half-life of 27.7 hours, as protein binding limits the free fraction available for hepatic metabolism and renal excretion. [1]

Methodological Considerations for Binding Assays

Accurate determination of this compound's protein binding requires careful consideration of experimental conditions and methodological approaches. The following technical aspects are critical for reliable protein binding measurements:

- Equilibrium Conditions: Maintain physiological pH (7.4), temperature (37°C), and ionic strength to preserve native protein structure and drug ionization state

- Stability Assessment: Confirm drug stability under experimental conditions to avoid degradation artifacts

- Concentration Selection: Use therapeutically relevant concentrations (Cmax ≈ 8.4 mg/L or 17.8 μM) to ensure clinical relevance

- Matrix Considerations: Evaluate binding in both human and animal plasma for translational predictions

- Analytical Sensitivity: Employ highly sensitive detection methods (LC-MS/MS) to quantify the small free fraction (1.2%)

Table 2: Key Parameters for this compound Protein Binding Studies

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Plasma Source | Human plasma (healthy donors) | Clinical relevance |

| Incubation Temperature | 37°C | Physiological relevance |

| pH | 7.4 | Physiological condition |

| This compound Concentration | 1-20 μM (therapeutic range) | Cover clinical exposures |

| Incubation Time | 4-6 hours | Ensure equilibrium attainment |

| Analytical Method | LC-MS/MS with stable isotope internal standard | Sensitivity and specificity |

Detailed Experimental Protocols

Plasma Protein Binding Assay Using Equilibrium Dialysis

Objective: To determine the extent of this compound binding to plasma proteins using equilibrium dialysis. Principle: Equilibrium dialysis separates plasma proteins (retained in one chamber) from buffer (in the opposing chamber) by a semi-permeable membrane with a specific molecular weight cutoff (typically 12-14 kDa). Unbound drug equilibrates across the membrane, while protein-bound drug is retained. After equilibrium, concentrations in both chambers are quantified to calculate the free fraction. [1]

Materials and Reagents:

- This compound reference standard (purity ≥98%)

- Human plasma (heparin or EDTA anticoagulated)

- Dialysis membrane with 12-14 kDa molecular weight cutoff

- Phosphate buffered saline (PBS, pH 7.4)

- Water bath or incubator capable of maintaining 37°C

- LC-MS/MS system for quantification

Procedure:

- Preparation of Drug-Spiked Plasma: Dissolve this compound in DMSO to create a stock solution (1 mM), then dilute in human plasma to achieve final concentrations of 1, 5, and 10 μM (therapeutically relevant range). Keep final DMSO concentration ≤0.5% to avoid protein denaturation.

- Dialysis Assembly: Load 1 mL of drug-spiked plasma into the donor chamber and 1 mL of PBS (pH 7.4) into the receiver chamber. Assemble dialysis units ensuring no air bubbles are trapped.

- Equilibration: Incubate dialysis units at 37°C with gentle shaking (approximately 50-100 rpm) for 6 hours to ensure equilibrium attainment.

- Sample Collection: After incubation, collect aliquots (100 μL) from both plasma and buffer chambers. Note: Volume shifts may occur due to osmotic differences; measure final volumes or use internal standard for correction.

- Sample Processing: Precipitate proteins in plasma samples using acetonitrile (3:1 ratio) containing internal standard. For buffer samples, directly mix with acetonitrile containing internal standard. Centrifuge at 10,000 × g for 10 minutes and collect supernatant for analysis.

- Bioanalysis: Quantify this compound concentrations in both matrices using a validated LC-MS/MS method with stable isotope-labeled internal standard (if available).

Calculations:

- Free fraction (fᵤ) = Cbuffer / Cplasma

- Protein binding (%) = (1 - fᵤ) × 100

- Where Cbuffer is concentration in buffer chamber and Cplasma is concentration in plasma chamber after equilibrium

Validation Parameters:

- Equilibrium Time: Confirm that 6 hours is sufficient for equilibrium by measuring concentrations at multiple time points

- Stability: Verify this compound stability in plasma and buffer under experimental conditions

- Non-specific Binding: Assess drug adsorption to dialysis apparatus using buffer in both chambers

- Recovery: Calculate mass balance (should be 85-115%)

Figure 1: Experimental workflow for equilibrium dialysis to determine this compound plasma protein binding

Cellular Kinase Inhibition and Selectivity Profiling

Objective: To evaluate this compound's inhibitory activity against JAK2, FLT3, and related kinases, and determine selectivity across the kinome. Background: this compound demonstrates potent inhibition of JAK2 (IC₅₀ = 23 nM) and FLT3 (IC₅₀ = 22 nM) in cell-free assays, with significant selectivity over JAK1 (IC₅₀ = 350 nM) and JAK3 (IC₅₀ = 420 nM). [3] The compound also inhibits mutant forms of these kinases, including FLT3D835Y (IC₅₀ = 6 nM) and JAK2V617F (IC₅₀ = 25 nM). [3]

Cellular Target Engagement Assay:

- Cell Culture: Maintain FLT3-ITD-positive MV4-11 or MOLM-13 AML cells in appropriate medium supplemented with 10% FBS at 37°C, 5% CO₂.

- Drug Treatment: Treat cells at 70-80% confluence with this compound (0.1-1000 nM) or vehicle control (DMSO ≤0.1%) for 2-4 hours.

- Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Immunoprecipitation: Incubate lysates with anti-FLT3 or anti-JAK2 antibodies overnight at 4°C, then precipitate with protein A/G beads.

- Western Blotting: Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with phospho-specific antibodies (p-FLT3, p-JAK2, p-STAT5) followed by total protein antibodies.

- Quantification: Detect bands using chemiluminescence and quantify by densitometry. Calculate IC₅₀ values using non-linear regression.

Cellular Proliferation/Viability Assay:

- Cell Plating: Seed MV4-11 (FLT3-ITD+) or HEL (JAK2V617F+) cells in 96-well plates at 5,000 cells/well in complete medium.

- Drug Treatment: Add this compound serially diluted (0.1-1000 nM) in triplicate; include vehicle and no-cell controls.

- Incubation: Culture cells for 72 hours at 37°C, 5% CO₂.

- Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

- Data Analysis: Calculate % viability relative to vehicle control and determine IC₅₀ values using four-parameter logistic curve fitting.

Table 3: Cellular Activity Profile of this compound in Hematopoietic Malignancy Models

| Cell Line | Genetic Features | Assay Type | This compound IC₅₀ | Reference |

|---|---|---|---|---|

| MV4-11 | FLT3-ITD+ AML | Proliferation (72h) | 47-67 nM | [3] |

| MOLM-13 | FLT3-ITD+ AML | Proliferation (72h) | 67 nM | [3] |

| HEL | JAK2V617F+ erythroleukemia | Proliferation (72h) | 3.5 nM | [3] |

| SET-2 | JAK2V617F+ myelofibrosis | Proliferation (72h) | 3.2 nM | [3] |

| Ba/F3-JAK2V617F | JAK2V617F transfected | Proliferation (72h) | 160 nM | [3] |

Clinical Implications and Research Applications

Pharmacokinetic and Pharmacodynamic Relationships

The high plasma protein binding of this compound (98.8%) significantly influences its pharmacokinetic and pharmacodynamic relationships. [1] The small free fraction (1.2%) represents the therapeutically active component responsible for target engagement and pharmacological effects. This binding profile contributes to several key clinical characteristics:

- Drug-Drug Interactions: this compound is metabolized primarily by CYP3A4 and is susceptible to interactions with strong CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampin). [1] [2] Concomitant use with strong CYP3A4 inhibitors or inducers is contraindicated due to significant alterations in this compound exposure. [2]

- Transporter Interactions: this compound inhibits P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which may increase concentrations of co-administered substrates of these transporters. [2]

- Special Populations: Patients with moderate to severe hepatic impairment (Child-Pugh B or C) or severe renal impairment (eGFR <30 mL/min) should avoid this compound due to potential alterations in exposure and increased adverse reactions. [1] [2]

Therapeutic Applications and Clinical Evidence

This compound's primary approved indication is for the treatment of intermediate or high-risk primary or secondary myelofibrosis with severe thrombocytopenia (platelet count <50 × 10⁹/L). [1] [2] The drug's approval was based on accelerated approval from the FDA, contingent on verification of clinical benefit in confirmatory trials. Clinical trials demonstrated this compound's ability to reduce spleen volume, a key efficacy endpoint in myelofibrosis. [1]

Beyond its approved indication, preclinical evidence supports potential applications of this compound in other hematologic malignancies:

- Acute Myeloid Leukemia (AML): this compound demonstrates activity against FLT3-ITD mutations and tyrosine kinase domain mutations, suggesting potential utility in AML, particularly in combination with chemotherapy. [4]

- Primary Effusion Lymphoma (PEL) and Castleman's Disease: Preclinical studies indicate that this compound inhibits proliferation of KSHV-associated malignancies through dual JAK2/IRAK1 inhibition and suppression of IL-6 signaling. [5]

The safety profile of this compound includes several notable adverse effects that require monitoring. The most common adverse reactions (occurring in ≥20% of patients) include diarrhea, thrombocytopenia, nausea, anemia, and peripheral edema. [2] Serious hemorrhages have occurred in patients with low platelet counts, necessitating careful monitoring and dose management in at-risk populations. [2]

Figure 2: this compound pharmacokinetic-pharmacodynamic relationship pathway from administration to pharmacological effects

Conclusion

This compound represents a therapeutically important kinase inhibitor with a distinct target profile and clinical applications in myelofibrosis with significant thrombocytopenia. The comprehensive characterization of its plasma protein binding properties (98.8% bound) provides critical insights for understanding its pharmacokinetic behavior, distribution characteristics, and potential drug interaction risks. The experimental protocols detailed in this document provide robust methodologies for researchers to evaluate protein binding, cellular target engagement, and inhibitory activity across relevant kinase targets.

The high protein binding of this compound necessitates careful consideration of factors that might alter free drug concentrations, particularly in special populations and with concomitant medications that affect metabolic pathways. Future research directions should continue to explore this compound's potential in other hematologic malignancies characterized by JAK2, FLT3, or IRAK1 signaling dependencies, while further elucidating the relationship between its protein binding characteristics and clinical efficacy and safety profiles.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. DailyMed - VONJO- this compound capsule [dailymed.nlm.nih.gov]

- 3. (SB1518) | JSB-1518; Vonjo | JAK2/FLT3 inhibitor this compound [invivochem.com]

- 4. Preclinical activity and a pilot phase I study of this compound, an ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation of primary effusion ... [pmc.ncbi.nlm.nih.gov]

Pacritinib metabolite identification M1 M2 M3 M41

Metabolite Identification and Characterization

In vitro and in vivo studies in mice and humans have identified several metabolites of pacritinib. The table below summarizes the key characteristics of the major metabolites [1]:

| Metabolite | Type of Modification | Chemical Formula | Status in Humans |

|---|---|---|---|

| M1 | Oxidation | Information not available in search results | Formed in vivo, exposure <10% of parent drug |

| M2 | Dealkylation | C22H21N3O3 [2] [3] | Formed in vivo, exposure <10% of parent drug |

| M3 | Oxidation | Information not available in search results | Formed in vivo, exposure <10% of parent drug |

| M4 | Reduction | Information not available in search results | Formed in vivo (mouse) |

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [4] [1]. None of the metabolites in humans exceeded 10% of the total exposure of the parent drug, indicating that this compound is the main circulating component [1].

Experimental Protocols for Analysis

Here are detailed methodologies for the quantification of this compound and investigation of its metabolites in biological samples.

LC-MS/MS Method for this compound Quantification in Rat Plasma

This rapid and reliable method is suitable for pharmacokinetic and drug-drug interaction studies [4].

- Chromatography System: Shimadzu LC-20AT ultraperformance liquid chromatography system [4].

- Analytical Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) maintained at 40°C [4].

- Mobile Phase:

- Gradient Elution:

- Flow rate: 0.3 mL/min [4].

- Time Program: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0.0 - 0.5 | 90% | 10% | | 0.5 - 1.5 | 90% → 30% | 10% → 70% | | 1.5 - 2.0 | 30% | 70% | | 2.0 - 2.1 | 30% → 10% | 70% → 90% | | 2.1 - 3.0 | 10% | 90% |

- Mass Spectrometry Detection: Shimadzu 8040 Triple quadrupole with Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode [4].

- Sample Preparation: Protein precipitation with acetonitrile [4].

- Add 100 μL of rat plasma to a tube.

- Add 30 μL of Internal Standard working solution (100 ng/mL).

- Add 400 μL of acetonitrile as protein precipitant.

- Vortex for 1 minute.

- Centrifuge at 8000 rpm for 10 minutes.

- Transfer 100 μL of the supernatant for LC-MS/MS analysis [4].

- Method Validation: The method was validated with a linear range of 1–1500 ng/mL, an LLOQ of 1 ng/mL, and precision (RSD%) within 14.52% [4].

Green Sample Preparation with Natural Deep Eutectic Solvents (NADES)

This sustainable approach uses dispersive liquid-liquid microextraction (DLLME) for determining this compound in serum [5].

- NADES Preparation: Synthesize a hydrophobic NADES by mixing menthol and thymol at a 1:1 molar ratio. Heat and stir the mixture at 60°C until a clear, homogeneous liquid forms [5].

- Extraction Procedure:

- Place the serum sample (1 mL) in a glass centrifuge tube.

- Adjust the pH to 9.0 using NaOH.

- Add 100 mg of NaCl to induce salting-out.

- Add 100 μL of the prepared NADES as the extraction solvent.

- To disperse the NADES, add 1 mL of methanol as a disperser solvent and vortex vigorously.

- Centrifuge the mixture to separate the phases.

- Collect the extractant phase for analysis [5].

- Analysis: Couple with LC-UV for detection [5].

The following diagram illustrates the metabolic pathway of this compound and the core analytical workflow.

Key Considerations for Researchers

- Drug-Drug Interactions (DDI): Since CYP3A4 is the primary enzyme responsible for this compound's metabolism, co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin, isavuconazole) can significantly increase this compound exposure. One study in rats found isavuconazole increased this compound's AUC by 2.5-2.6 fold [4]. Conversely, strong CYP3A4 inducers (e.g., rifampicin) can drastically reduce its efficacy [4].

- Adverse Event Monitoring: Real-world pharmacovigilance data indicates that common adverse events associated with this compound include gastrointestinal disorders (diarrhea, nausea), decreased platelet count, and decreased hemoglobin [6]. Monitoring these parameters is crucial during treatment.

- Embracing Green Chemistry: The development of analytical methods using green solvents like Natural Deep Eutectic Solvents (NADES) aligns with modern principles of sustainable chemistry and can reduce environmental impact and operator toxicity [5].

I hope these detailed application notes provide a solid foundation for your research on this compound metabolites. Should you require further clarification on any of the protocols or data, please feel free to ask.

References

- 1. Metabolism and Disposition of this compound (SB1518), an ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Metabolite M2 | C22H21N3O3 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolite this compound M2 metabolite | DrugBank Online [go.drugbank.com]

- 4. Development of a Rapid LC‐MS/MS Method and Its ... [pmc.ncbi.nlm.nih.gov]

- 5. A sustainable approach for the determination of this compound ... [sciencedirect.com]

- 6. a real-world study based on FDA Adverse Event Reporting ... [pmc.ncbi.nlm.nih.gov]

Pacritinib dosing regimen 200mg twice daily administration

Pacritinib Clinical Dosing Protocol

The standard dosing and administration guidelines for this compound in clinical practice are as follows:

- Recommended Starting Dose: 200 mg taken orally twice daily [1] [2] [3].

- Administration: Capsules should be swallowed whole and not opened, broken, or chewed. Doses can be taken with or without food [2] [3].

- Dose Titration: Clinical trials demonstrate that most patients can start and remain on the full 400 mg daily dose. In the PERSIST-2 trial, the average daily dose was 380 mg, representing a 95% mean relative dose intensity [2].

Dose Modification and Toxicity Management

Dose modifications are required for managing specific adverse reactions. The following workflow and table detail the management strategies for key toxicities.

| Adverse Reaction | Grade / Severity | Management Action | Restart Dose after Resolution |

|---|

| Diarrhea [1] [2] | Grade 3 or 4 | Hold VONJO. Intensify antidiarrheal regimen and provide fluid replacement. | First occurrence: Restart at last given dose. Recurrence: Restart at 50% of the last given dose. Concomitant antidiarrheal treatment is required. | | Thrombocytopenia [1] | Clinically significant worsening lasting >7 days | Hold VONJO. | Restart at 50% of the last given dose. If toxicity recurs, hold and restart again at 50% of the last given dose. | | Hemorrhage [1] | Moderate (intervention indicated) | Hold VONJO until hemorrhage resolves. | First occurrence: Restart at last given dose. Recurrence: Restart at 50% of the last given dose. | | | Severe (transfusion/intervention needed) | Hold VONJO until hemorrhage resolves. | Restart at 50% of the last given dose. If recurs: Discontinue VONJO. | | | Life-threatening | Discontinue VONJO. | N/A | | QTc Prolongation [1] | >500 msec or >60 msec from baseline | Hold VONJO. | Resolves within 1 week: Restart at same dose. Resolution >1 week: Restart at a reduced dose. |

Special Population Considerations

- Renal Impairment: Use is not recommended in patients with eGFR <30 mL/min or those on hemodialysis due to a potential for increased systemic exposure. However, a recent case report documented the successful use of an empirically reduced dose (100 mg daily, titrated to 200 mg AM/100 mg PM) in an end-stage renal disease (ESRD) patient on hemodialysis, with close monitoring [4] [3].

- Hepatic Impairment: No dose adjustment is recommended for mild (Child-Pugh A) hepatic impairment. Use is not recommended in patients with moderate to severe (Child-Pugh B and C) hepatic impairment [3].

- Drug Interactions: this compound is contraindicated with strong CYP3A4 inhibitors (e.g., clarithromycin) or inducers (e.g., rifampin). Coadministration with strong inducers markedly reduces this compound exposure and efficacy [2] [5].

Conclusion

The this compound 200 mg twice-daily regimen is the established standard for treating myelofibrosis with significant thrombocytopenia. Its efficacy is rooted in phase 2/3 clinical data, and its administration is supported by structured protocols for monitoring and managing adverse events to ensure patient safety.

References

- 1. Vonjo Dosage Guide [drugs.com]

- 2. Treating Myelofibrosis: Safety & Dosing Administration [vonjohcp.com]

- 3. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 4. This compound Therapy in a Patient With End-Stage Renal ... [jhoponline.com]

- 5. Clinical Pharmacology Profile of this compound (PAC), a Novel ... [sciencedirect.com]

Pacritinib drug-drug interaction study CYP3A4 inhibitors

Mechanism of Interaction and Clinical Significance

Pacritinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [1] [2]. When combined with CYP3A4 inhibitors, the metabolism of this compound is reduced, leading to increased systemic exposure and a higher risk of adverse effects.

The clinical significance is underscored by its inclusion in the contraindications for the drug. The prescribing information for Vonjo (this compound) explicitly states that concomitant use with strong CYP3A4 inhibitors is contraindicated [1] [2]. Furthermore, increased monitoring for adverse reactions is recommended when this compound is co-administered with moderate CYP3A4 inhibitors [2].

Quantitative Pharmacokinetic (PK) Data

The table below summarizes the quantitative impact of various CYP3A4 inhibitors on the pharmacokinetics of this compound, based on data from drug interaction studies.

Table 1: Impact of CYP3A4 Inhibitors on this compound Pharmacokinetics

| Inhibitor (Strength) | PK Parameter Change (vs. This compound alone) | Study Type & Notes |

|---|

| Clarithromycin (Strong) | • AUC(0-∞) ↑ 80% • Cmax ↑ 30% [3] | Clinical Study (Reference) | | Isavuconazole (Strong) | • AUC(0-t) ↑ 2.5-fold • AUC(0-∞) ↑ 2.6-fold • Cmax ↑ 3.0-fold • CLz/F ↓ 67% [3] | In Vivo Rat Study (2025) | | Voriconazole (Strong) | Statistically significant increase in this compound exposure, though less than isavuconazole [3] | In Vivo Rat Study (2025) |

Detailed Experimental Protocol for DDI Assessment

The following provides a detailed methodology for a drug-drug interaction study investigating the effect of a CYP3A4 inhibitor on this compound pharmacokinetics, adapted from a recent publication [3].

Analytical Method for this compound Quantification

- Objective: To establish a reliable, high-throughput LC-MS/MS method for the quantitative detection of this compound in plasma.

- Equipment:

- LC System: Shimadzu LC-20AT ultra-performance liquid chromatography system.

- Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm), maintained at 40°C.

- MS Detector: Shimadzu 8040 Triple quadrupole mass spectrometer with electrospray ionization (ESI).

- Chromatographic Conditions:

- Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in methanol).

- Gradient Elution:

- 0-0.5 min: 90% A

- 0.5-1.5 min: 90% A → 30% A

- 1.5-2.0 min: 30% A

- 2.0-2.1 min: 30% A → 10% A

- 2.1-3.0 min: 10% A

- Flow Rate: 0.3 mL/min

- Total Run Time: 3.0 min

- Mass Spectrometry Conditions:

- Ionization Mode: Positive

- Detection Mode: Multiple Reaction Monitoring (MRM)

- Ion Transitions:

- This compound: m/z 473.25 → m/z 97.15

- Internal Standard (Ibrutinib): m/z 441.20 → m/z 138.20

- Interface Voltage: 4.5 kV

- Heating Block Temperature: 400°C

In Vivo Pharmacokinetic and DDI Study in Rats

- Study Design:

- Animals: Laboratory rats.

- Grouping: At least two groups: a control group (this compound alone) and a test group (this compound + CYP3A4 inhibitor).

- Dosing: The CYP3A4 inhibitor (e.g., isavuconazole) is administered prior to and/or concomitantly with a single oral dose of this compound.

- Sample Collection: Serial blood samples are collected from the orbital vein or other suitable site at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into EDTA-containing tubes.

- Sample Processing:

- Centrifuge blood samples to obtain plasma.

- To 100 μL of plasma, add 30 μL of internal standard working solution (Ibrutinib, 100 ng/mL).

- Precipitate proteins by adding 400 μL of acetonitrile.

- Vortex mix for 1 minute and centrifuge at 8000 rpm for 10 minutes.

- Transfer 100 μL of the supernatant for LC-MS/MS analysis.

- Data Analysis:

- Calibration Curve: Construct using this compound-spiked blank plasma at concentrations of 1.0, 5.0, 10.0, 25, 50, 100, 250, 500, and 1500 ng/mL. The method demonstrates good linearity within this range [3].

- PK Parameters: Calculate key non-compartmental pharmacokinetic parameters for this compound from both groups, including AUC(0-t), AUC(0-∞), Cmax, Tmax, and clearance (CLz/F). Statistical comparison (e.g., ANOVA) of these parameters between the control and test groups reveals the magnitude of the interaction.

The experimental workflow for assessing this interaction is summarized in the following diagram:

Clinical Management and Application Notes

For clinicians and drug developers, managing this interaction is critical for patient safety.

- Contraindicated Combinations: Concomitant use of this compound with strong CYP3A4 inhibitors is contraindicated. This includes drugs like clarithromycin, itraconazole, ketoconazole, posaconazole, and voriconazole [1] [4] [2].

- Clinical Experience with Azoles: A recent case series (2024) reported that concurrent use of this compound with azole antifungals was feasible with close monitoring and possible empiric dose reductions, though this should be avoided unless absolutely necessary [5].

- Dosage Guidance in Special Populations: For patients with severe hepatic impairment (Child-Pugh C), who may have reduced metabolic capacity, a lower starting dose of this compound (100 mg twice daily) is recommended [4] [2].

Summary for Researchers

The metabolic pathway and key interaction targets for this compound can be visualized as follows:

This compound's interaction with CYP3A4 inhibitors is a clinically critical DDI. The application of robust LC-MS/MS methods, as described, is essential for quantifying this interaction during drug development. These findings directly inform clinical prescribing practices, leading to clear contraindications and safety warnings to mitigate patient risk.

Reference List

- DrugBank Online. This compound: Uses, Interactions, Mechanism of Action. Retrieved from https://go.drugbank.com/drugs/DB11697

- Development of a Rapid LC‐MS/MS Method and Its Application for the Investigation of the Effect of Isavuconazole and Voriconazole on the Pharmacokinetics of this compound in Rats. J Mass Spectrom. 2025;60(5):e5142.

- ClinicalTrials.gov. Drug-Drug Interaction Study of this compound and CYP450, Transporter Substrates, and CYP450 3A4 in Healthy Male Subjects (NCT05657613). Retrieved from https://ctv.veeva.com/study/drug-drug-interaction-study-of-pacritinib-and-cyp450transporter-substrates-and-cyp450-3a4-in-healt

- Medscape. Vonjo (this compound) Dosing, Indications, Interactions, Adverse Effects. Retrieved from https://reference.medscape.com/drug/vonjo-pacritinib-1000150

- This compound and concurrent azole antifungal therapy is deliverable in patients with hematologic malignancies. J Oncol Pharm Pract. 2024 Dec;30(8):1437-1441.

- Drugs.com. This compound Monograph for Professionals. Retrieved from https://www.drugs.com/monograph/pacritinib.html

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 3. Development of a Rapid LC‐MS/MS Method and Its Application for the... [pmc.ncbi.nlm.nih.gov]

- 4. Vonjo (this compound) dosing, indications, interactions, adverse ... [reference.medscape.com]

- 5. This compound and concurrent azole antifungal therapy is ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Pacritinib Sample Preparation in Biological Matrices Using Protein Precipitation with Acetonitrile

Introduction to Pacritinib Analysis

Drug Properties and Therapeutic Context

This compound is an oral Janus kinase 2 (JAK2) inhibitor recently approved for the treatment of myelofibrosis with thrombocytopenia (platelets <50 × 10⁹/L). As a novel targeted therapy, it represents a significant advancement for patients with cytopenic myelofibrosis who cannot tolerate other JAK inhibitors due to their myelosuppressive effects. This compound's unique mechanism involves simultaneous inhibition of JAK2, FLT3, and IRAK1, which enables it to reduce inflammatory cytokine production and inhibit cell proliferation while minimizing effects on blood counts. The drug is primarily metabolized by the CYP3A4 enzyme system, creating potential for significant drug-drug interactions that must be carefully monitored through therapeutic drug monitoring. [1] [2]

Analytical Challenges and Context

The development of robust bioanalytical methods for this compound is essential for both therapeutic drug monitoring and pharmacokinetic studies. Effective sample preparation is particularly crucial due to the complex biological matrices involved and the need to detect low drug concentrations in small sample volumes. Protein precipitation using acetonitrile has emerged as a preferred sample preparation technique for this compound in biological matrices due to its simplicity, efficiency, and compatibility with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method effectively removes interfering proteins while maintaining adequate recovery of the analyte, making it ideal for high-throughput clinical and research applications. [1] [3]

Materials and Methods

Reagents and Chemicals

- This compound reference standard (Shanghai Loulan Biotechnology Co., Ltd.)

- Internal standard: Ibrutinib (Toronto Research Chemicals) or Amprenavir

- HPLC-grade acetonitrile (Merck or J.T. Baker)

- HPLC-grade methanol (Merck or J.T. Baker)

- Formic acid (98% GR grade, EMD or J&K Scientific Ltd.)

- Deionized water (18.2 MΩ·cm) purified using Milli-Q system

- Blank rat plasma, rabbit plasma, or human serum for calibration standards [1] [4]

Equipment and Instrumentation